molecular formula C24H29BrN2O3S B11069347 2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B11069347
M. Wt: 505.5 g/mol
InChI Key: ZTHYRLIGYAOFFE-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves several stepsCommon reagents used include bromine for bromination, methoxy groups for methoxylation, and phenylsulfanyl groups for the addition of the phenylsulfanyl moiety .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions would be optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to speed up the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate apart is its unique combination of substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H29BrN2O3S

Molecular Weight

505.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C24H29BrN2O3S/c1-5-27(6-2)12-13-30-24(28)23-18-14-22(29-4)19(25)15-20(18)26(3)21(23)16-31-17-10-8-7-9-11-17/h7-11,14-15H,5-6,12-13,16H2,1-4H3

InChI Key

ZTHYRLIGYAOFFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CSC3=CC=CC=C3

Origin of Product

United States

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